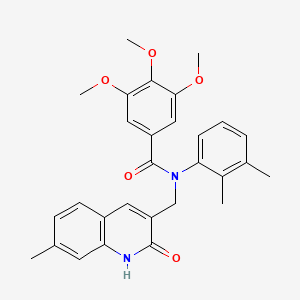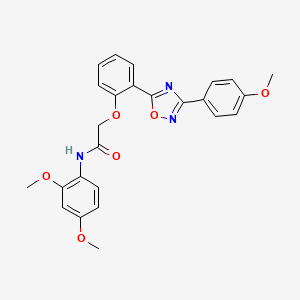
1-(benzenesulfonyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzenesulfonyl)piperidine-3-carboxamide, also known as Boc-piperidine-3-carboxylic acid sulfonamide, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been studied extensively due to its unique properties and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 1-(benzenesulfonyl)piperidine-3-carboxamidene-3-carboxylic acid sulfonamide depends on its specific application. In general, it acts by binding to the active site of enzymes or receptors, thereby inhibiting their activity. The sulfonamide group is known to form hydrogen bonds with the amino acid residues in the active site, while the piperidine ring provides additional interactions with the surrounding residues.
Biochemical and Physiological Effects:
1-(benzenesulfonyl)piperidine-3-carboxamidene-3-carboxylic acid sulfonamide has been shown to have various biochemical and physiological effects, depending on its specific application. For example, it has been found to inhibit the activity of the protease cathepsin K, which is involved in bone resorption. It has also been shown to inhibit the activity of the kinase CK2, which is involved in cell signaling and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(benzenesulfonyl)piperidine-3-carboxamidene-3-carboxylic acid sulfonamide in lab experiments is its versatility. It can be easily modified to produce various derivatives with different properties and applications. Another advantage is its stability, which allows for long-term storage and use in various experiments. However, one of the main limitations is its cost, which can be relatively high compared to other compounds.
Orientations Futures
There are many potential future directions for the use of 1-(benzenesulfonyl)piperidine-3-carboxamidene-3-carboxylic acid sulfonamide in scientific research. One direction is the development of new inhibitors for various enzymes and receptors, using 1-(benzenesulfonyl)piperidine-3-carboxamidene-3-carboxylic acid sulfonamide as a building block. Another direction is the study of its potential applications in drug delivery and targeting, due to its ability to bind to specific targets. Additionally, further research is needed to explore its potential applications in various fields of research, including chemical biology and medicinal chemistry.
Méthodes De Synthèse
The synthesis of 1-(benzenesulfonyl)piperidine-3-carboxamidene-3-carboxylic acid sulfonamide involves the reaction between piperidine-3-carboxylic acid and benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of the sulfonamide group on the piperidine ring, which is then protected with a Boc (tert-butoxycarbonyl) group. The final product is obtained by removing the Boc group with an acid such as trifluoroacetic acid.
Applications De Recherche Scientifique
1-(benzenesulfonyl)piperidine-3-carboxamidene-3-carboxylic acid sulfonamide has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. It has been studied as a potential inhibitor for various enzymes and receptors, including proteases and kinases. It has also been used as a building block for the synthesis of various bioactive compounds.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-(3-propan-2-yloxypropyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-15(2)24-13-7-11-19-18(21)16-8-6-12-20(14-16)25(22,23)17-9-4-3-5-10-17/h3-5,9-10,15-16H,6-8,11-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQDHQHWWLMUOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-(2-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703922.png)
